サレルミド

説明

サレルミドは、サーチュインタンパク質SirT1およびSirT2に対する強力な阻害効果で知られる逆アミド化合物です。 サーチュインは、細胞の老化と寿命の調節に関与するニコチンアミドアデニンジヌクレオチド依存性タンパク質脱アセチル化酵素です 。

科学的研究の応用

Salermide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various biochemical pathways.

Biology: Employed in research to understand the mechanisms of cell aging, apoptosis, and autophagy.

Industry: Utilized in the development of new therapeutic agents targeting sirtuin proteins.

作用機序

サレルミドは、サーチュインタンパク質SirT1およびSirT2の活性を阻害することで効果を発揮します。 この阻害は、がん細胞でエピジェネティックに抑制されているアポトーシス促進遺伝子の再活性化につながり、アポトーシスを引き起こします 。 サレルミドの分子標的には、ヒストンおよび非ヒストンタンパク質(p53など)のアセチル化が含まれます。これらは、細胞周期とアポトーシスの調節において重要な役割を果たします 。 関与する経路には、オートファジーおよび細胞生存に関与するATF4-DDIT4-mTORC1軸が含まれます 。

類似の化合物との比較

サレルミドは、SirT1とSirT2の両方に強力な阻害効果があるため、サーチュイン阻害剤の中でユニークです。類似の化合物には以下が含まれます。

サーチノール: 別のサーチュイン阻害剤ですが、サレルミドと比較して阻害効果が弱いです.

EX-527: SirT1の選択的阻害剤で、さまざまな生物学的プロセスにおけるSirT1の特定の役割を研究するために使用されます.

サレルミドのSirT1とSirT2の両方を阻害する能力は、研究と潜在的な治療的応用において貴重なツールとなっています 。

生化学分析

Biochemical Properties

Salermide interacts with the enzymes Sirt1 and Sirt2, inhibiting their activity . These enzymes belong to the family of NAD+ (nicotinamide adenine dinucleotide-positive)-dependent class III histone deacetylases and are involved in regulating lifespan .

Cellular Effects

Salermide has been shown to induce apoptosis in a wide range of human cancer cell lines . This proapoptotic effect of Salermide is independent of p53, a protein that has been reported to be a target of Sirt1 .

Molecular Mechanism

The mechanism of action of Salermide involves the inhibition of Sirt1 and Sirt2 . This inhibition leads to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells by Sirt1 .

Temporal Effects in Laboratory Settings

It has been shown to prompt tumor-specific cell death .

Dosage Effects in Animal Models

Salermide was well tolerated by mice at concentrations up to 100 µM

Metabolic Pathways

Given its interaction with Sirt1 and Sirt2, it is likely to have effects on pathways regulated by these enzymes .

Transport and Distribution

Given its molecular structure, it is likely to be able to cross cell membranes and distribute within cells .

Subcellular Localization

Given its interaction with Sirt1 and Sirt2, it is likely to localize to the nucleus where these enzymes are found .

準備方法

化学反応の分析

サレルミドは、次のようなさまざまな化学反応を受けます。

酸化: サレルミドは、特定の条件下で対応するキノンを形成するために酸化できます。

還元: この化合物は、水素化ホウ素ナトリウムなどの試薬を使用して、アミンを形成するために還元できます。

置換: サレルミドは、官能基が求核剤によって置換される求核置換反応を受けることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

サレルミドは、次のような幅広い科学研究の応用があります。

類似化合物との比較

Salermide is unique among sirtuin inhibitors due to its strong inhibitory effects on both SirT1 and SirT2. Similar compounds include:

Sirtinol: Another sirtuin inhibitor, but with a weaker inhibitory effect compared to Salermide.

AGK-2: A selective inhibitor of SirT2, used to investigate the specific functions of SirT2.

Salermide’s ability to inhibit both SirT1 and SirT2 makes it a valuable tool in research and potential therapeutic applications .

特性

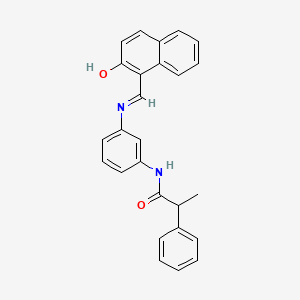

IUPAC Name |

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSSEGBEYORUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693943 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105698-15-4 | |

| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALERMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Salermide's primary molecular target?

A1: Salermide primarily targets Sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), acting as an inhibitor. [, , ]

Q2: How does Salermide interact with SIRT1 and SIRT2?

A2: While the precise binding mechanism of Salermide to SIRT1/2 requires further investigation, it is known to inhibit their NAD+-dependent deacetylase activity. [, ] This inhibition leads to increased acetylation of SIRT1/2 target proteins. []

Q3: What are the downstream effects of Salermide-mediated SIRT1/2 inhibition?

A3: Salermide-induced SIRT1/2 inhibition triggers a cascade of downstream effects, including:

- Increased p53 acetylation: Salermide treatment leads to a significant increase in acetylated p53 levels, a crucial tumor suppressor protein. [, ]

- Induction of apoptosis: Salermide demonstrates potent pro-apoptotic effects in various cancer cell lines, potentially mediated by p53 acetylation and upregulation of death receptor 5 (DR5). [, , ]

- Cell cycle arrest: Treatment with Salermide has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation. []

- Autophagy induction: Research suggests Salermide can also induce autophagy, a cellular degradation process, in certain cancer cell lines. []

Q4: Is Salermide's pro-apoptotic effect specific to cancer cells?

A4: While Salermide demonstrates potent pro-apoptotic effects in various cancer cell lines, research suggests it is well-tolerated in non-cancerous cells like MRC-5 cells. [, ] This selective toxicity towards cancer cells makes it an attractive candidate for further investigation as a potential anti-cancer agent.

Q5: Are there any synergistic effects of Salermide when combined with other drugs?

A6: Studies show that combining Salermide with other agents, such as cholera toxin B (a p300 activator) or EF24 (a synthetic curcumin analog), can enhance its anti-cancer effects in specific cell lines. [, ]

Q6: What is the molecular formula and weight of Salermide?

A6: The molecular formula of Salermide is C16H15N3OS, and its molecular weight is 297.38 g/mol.

Q7: Is there any available spectroscopic data for Salermide?

A7: While the provided research does not include specific spectroscopic data (NMR, IR, etc.), it is commercially available, and spectroscopic information can be obtained from the supplier or through analytical techniques.

Q8: How does the structure of Salermide contribute to its SIRT inhibitory activity?

A9: The core structure of Salermide, featuring a benzamide moiety, is crucial for its SIRT inhibitory activity. Modifications to this core structure can significantly influence its potency and selectivity towards different sirtuin isoforms. [] For instance, replacing the benzamide with an anilide group can enhance potency against SIRT1. []

Q9: Have any Salermide analogs been developed with improved activity or selectivity?

A10: Yes, research has explored structural modifications of Salermide, leading to the development of analogs with altered potency and selectivity profiles. For example, introducing a 4-(2-phenylpropyl)thio group resulted in an analog with increased potency against SIRT1 compared to Salermide. []

Q10: Have computational studies been conducted to understand Salermide's interactions with SIRT1/2?

A11: While the provided research doesn't delve into specific computational studies on Salermide, computational techniques like molecular docking and molecular dynamics simulations can be employed to model its binding mode with SIRT1/2 and predict the impact of structural modifications on its inhibitory activity. []

Q11: What types of in vitro studies have been conducted with Salermide?

A12: Salermide has been extensively studied in vitro using various cancer cell lines, including MCF-7 (breast cancer), U937 (leukemia), and BxPC-3 (pancreatic cancer). These studies have primarily focused on assessing its effects on cell viability, apoptosis induction, cell cycle progression, and changes in protein expression (e.g., p53, caspases, DR5). [, , , ]

Q12: Has Salermide's efficacy been evaluated in vivo?

A13: Yes, Salermide's in vivo efficacy has been demonstrated in mouse models. For example, in a xenograft model using MCF-7 cells, Salermide treatment resulted in significant tumor growth inhibition. [] Additionally, Salermide showed partial control of in vivo infection in a Trypanosoma cruzi model, suggesting its potential for parasitic diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

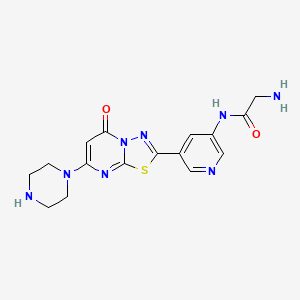

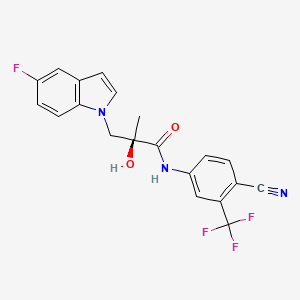

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

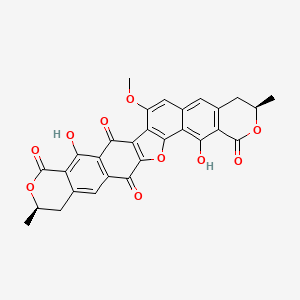

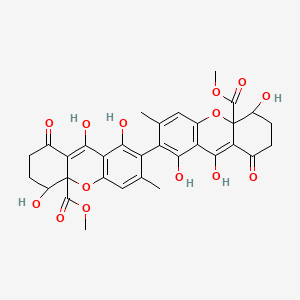

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)